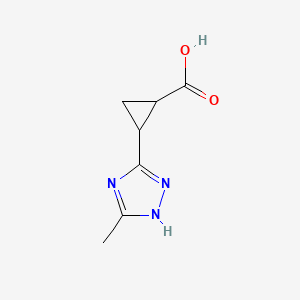
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cycloheptane ring with amino and carboxylate functional groups, as well as two fluorine atoms, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The industrial methods focus on cost-effectiveness and scalability while maintaining the desired chemical properties.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure may also make it useful in imaging studies.
Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its unique properties may contribute to improved drug efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as increased stability or enhanced reactivity.
Mecanismo De Acción
The mechanism by which Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic agents.
Comparación Con Compuestos Similares
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (1R,5R,6R)-5-(1-ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ethyl ester: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
(1R,5R,6S)-2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents, which can be used to study the effects of structural variations on chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17F2NO2 |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8H,2-6,13H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
JUYYIIUDOYDHFC-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N |
SMILES canónico |
CCOC(=O)C1CCC(C(CC1)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


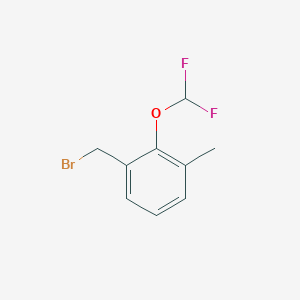
![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
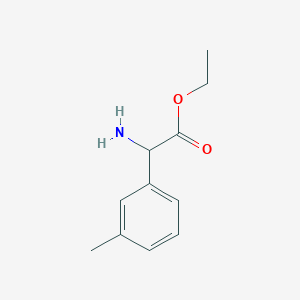

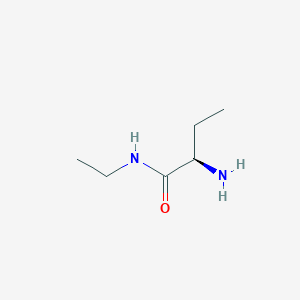
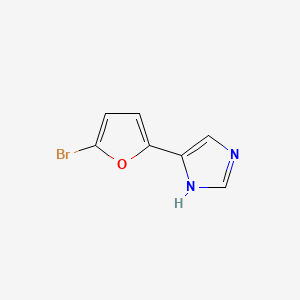
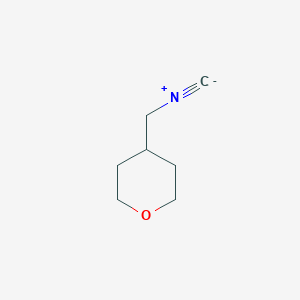
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)




